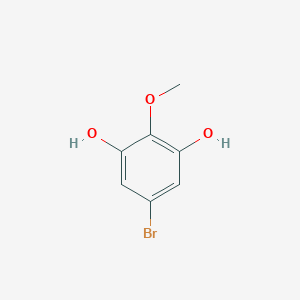

5-Bromo-2-methoxyresorcinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXALXBGJPYMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436465 | |

| Record name | 5-BROMO-2-METHOXYRESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133932-61-3 | |

| Record name | 5-BROMO-2-METHOXYRESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Protocols for 5 Bromo 2 Methoxyresorcinol and Its Analogs

Foundational Synthetic Routes

Early Methodologies and Associated Challenges (e.g., Low Yields, Complex Mixture Formation)

Initial attempts to synthesize 5-Bromo-2-methoxyresorcinol and its parent compound, 2-methoxyresorcinol (B15789), were often laborious and resulted in very low yields. For instance, early reported syntheses of 2-methoxyresorcinol were extremely labor-intensive, achieving a final product in only a 3% yield cdnsciencepub.com.

Advanced and Improved Synthetic Strategies

To address the shortcomings of earlier methods, improved processes have been developed, focusing on precursor selection, reaction conditions, and strategic chemical transformations.

Utilization of 2,4,6-Tribromoanisole (B143524) as a Key Precursor

A significant advancement in the synthesis of this compound involves the continued use of 2,4,6-tribromoanisole as a starting material but under highly controlled conditions. This precursor is strategically important as it allows for selective manipulation of the bromine and methoxy (B1213986) groups on the aromatic ring. The improved process involves a carefully orchestrated sequence of metallation and electrophilic quenching to achieve the desired substitution pattern cdnsciencepub.comrsc.org.

Heterogeneous Reaction Conditions for Enhanced Yield and Selectivity

A key innovation in the synthesis of this compound is the implementation of heterogeneous reaction conditions. This approach involves reacting 2,4,6-tribromoanisole with a lower alkyl lithium reagent, such as n-butyl lithium, in a solvent like pentane at a controlled temperature of about -20°C to -10°C. The subsequent addition of an electrophile, for example, trimethylborate, is carried out at a temperature between -30°C and 0°C cdnsciencepub.comrsc.org. This heterogeneous process has proven to be a significant improvement, leading to a remarkable increase in yield. Following oxidative workup, this method can produce this compound as a white solid in a high yield of 91% cdnsciencepub.com.

| Step | Reagents and Conditions | Product | Yield |

| 1 | 2,4,6-tribromoanisole, n-butyl lithium, pentane, -20°C to -10°C | Lithiated intermediate | - |

| 2 | Trimethylborate, -30°C to 0°C | Boronate ester intermediate | - |

| 3 | Oxidative workup | This compound | 91% |

Lithiation and Subsequent Electrophilic Quenching in Synthetic Sequences

The core of the advanced synthesis lies in the selective lithiation of 2,4,6-tribromoanisole. The use of n-butyl lithium facilitates a lithium-halogen exchange, creating a reactive lithio species. This intermediate is then "quenched" with an electrophile, such as trimethylborate. The resulting boronate ester is then oxidized to introduce the hydroxyl group, ultimately forming this compound. This sequence allows for precise control over the introduction of the hydroxyl group at the desired position on the resorcinol (B1680541) ring system cdnsciencepub.comrsc.org.

Regioselective Bromination and Debromination Studies of Resorcinol Derivatives

The regioselectivity of bromination and debromination reactions is crucial in the synthesis of specifically substituted resorcinol derivatives. Studies have explored the directing effects of the hydroxyl and methoxy groups on the aromatic ring.

In the case of 5-methoxyresorcinol, bromination with two or three equivalents of bromine leads to the formation of 2,4-dibromo- and tribromo-5-methoxyresorcinol, respectively. When only one equivalent of bromine is used, a mixture of both possible monobromo isomers is produced, indicating a lack of high regioselectivity under these conditions. In the broader context of the resorcinol series, the C-2 position is consistently found to be the least reactive towards bromination cdnsciencepub.com.

Partial debromination offers a pathway to selectively remove bromine atoms. For instance, the partial debromination of tribromo-5-methoxyresorcinol using sodium sulfite can successively yield 2,4-dibromo- and 2-bromo-5-methoxyresorcinol cdnsciencepub.com. This demonstrates that debromination can be controlled to a certain extent to achieve desired bromination patterns. However, it is noted that the partial bromination of phloroglucinol and the debromination of tribromophloroglucinol are not selective, unlike in the case of resorcinol and tribromoresorcinol cdnsciencepub.com.

| Starting Material | Reagent(s) | Major Product(s) |

| 5-methoxyresorcinol | 1 equivalent Br₂ | Mixture of monobromo isomers |

| 5-methoxyresorcinol | 2 equivalents Br₂ | 2,4-dibromo-5-methoxyresorcinol |

| 5-methoxyresorcinol | 3 equivalents Br₂ | Tribromo-5-methoxyresorcinol |

| Tribromo-5-methoxyresorcinol | Sodium sulfite | 2,4-dibromo- and 2-bromo-5-methoxyresorcinol |

Monobromination and Polybromination of 5-Methoxyresorcinol

The direct bromination of 5-methoxyresorcinol serves as a primary route to introduce bromine atoms onto the aromatic ring. The degree of bromination can be controlled by the stoichiometry of the brominating agent, typically elemental bromine.

When 5-methoxyresorcinol is treated with one equivalent of bromine, a mixture of monobrominated isomers is obtained. The reaction is not highly selective, leading to the formation of both 2-bromo-5-methoxyresorcinol and 4-bromo-5-methoxyresorcinol. A study on the bromination of 5-methoxyresorcinol (3a) with 1.1 equivalents of bromine yielded a complex mixture containing unreacted starting material, 2-bromo- (3b), 4-bromo- (3c), 2,4-dibromo- (3d), and tribromo-5-methoxyresorcinol (3f) in an approximate molar ratio of 4:6:5:4:1, respectively. This highlights the challenge in achieving selective monobromination.

Increasing the amount of bromine leads to polybromination. The use of two to three equivalents of bromine with 5-methoxyresorcinol results in the formation of dibromo- and tribromo-derivatives. Specifically, reacting 5-methoxyresorcinol with 2.33 equivalents of bromine predominantly yields 2,4-dibromo-5-methoxyresorcinol (3d) along with the tribrominated product (3f) in a 9:1 ratio.

| Reactant | Bromine Equivalents | Major Products | Approximate Product Ratio |

| 5-Methoxyresorcinol | 1.1 | 2-Bromo-5-methoxyresorcinol, 4-Bromo-5-methoxyresorcinol, 2,4-Dibromo-5-methoxyresorcinol, Tribromo-5-methoxyresorcinol | 6:5:4:1 (plus starting material) |

| 5-Methoxyresorcinol | 2.33 | 2,4-Dibromo-5-methoxyresorcinol, Tribromo-5-methoxyresorcinol | 9:1 |

Partial Debromination Techniques for Specific Isomer Generation (e.g., 2,4-dibromo- and 2-bromo-5-methoxyresorcinol)

Selective access to specific bromo-isomers of 5-methoxyresorcinol can be achieved through the partial debromination of polybrominated precursors. This method offers a regiochemical control that is often difficult to attain through direct bromination.

The tribrominated derivative of 5-methoxyresorcinol can be selectively debrominated using sodium sulfite. This reaction proceeds in a stepwise manner, allowing for the isolation of intermediates. The process successively yields 2,4-dibromo-5-methoxyresorcinol and then 2-bromo-5-methoxyresorcinol. This indicates that the bromine atoms at positions 4 and 6 are more labile than the one at position 2. This regiospecificity is a key feature of the debromination process in this system.

Positional Reactivity Analysis in the Resorcinol Series

The regioselectivity of both bromination and debromination in the 5-methoxyresorcinol series is governed by the electronic and steric effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are ortho-, para-directing activators, making the positions 2, 4, and 6 susceptible to electrophilic attack.

In the resorcinol series, the C-2 position (located between the two hydroxyl or hydroxyl and methoxy groups) is consistently found to be the least reactive position for electrophilic substitution. This is attributed to steric hindrance. During debromination of tribromo-5-methoxyresorcinol, the bromine atom at the C-2 position is observed to be less easily removed compared to the bromine atoms at the C-4 and C-6 positions. This differential reactivity allows for the selective synthesis of less substituted bromoresorcinols from more substituted ones.

Synthetic Pathways to this compound Derivatives and Precursors

The synthesis of derivatives and precursors of this compound often involves multi-step sequences that may include methylation, decarboxylation, and various functional group transformations.

Accessing Methylated Bromoresorcinols (e.g., 4,6-Dibromo-5-methoxyresorcinol)

An alternative route to specific methylated bromoresorcinols involves starting from a different precursor. For instance, 4,6-dibromo-5-methoxyresorcinol can be synthesized through the methylation of dibromophloroglucinol. The dibromophloroglucinol itself is accessible from the decarboxylation of 3,5-dibromo-2,4,6-trihydroxybenzoic acid. This pathway provides a strategic alternative to the direct bromination of 5-methoxyresorcinol for accessing this particular isomer.

Functional Group Transformations Adjacent to the this compound Moiety

The hydroxyl and bromo functionalities on the this compound core provide handles for further synthetic modifications, allowing for the construction of more complex molecules.

The phenolic hydroxyl groups can undergo O-alkylation or O-acylation reactions to form ethers and esters, respectively. These transformations can be used to protect the hydroxyl groups or to introduce new functionalities. For example, the Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide, can be employed for etherification.

The bromine atom on the aromatic ring can participate in various metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and other similar transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. These reactions are powerful tools for elaborating the structure of this compound and its analogs, enabling the synthesis of a diverse range of derivatives. While the Buchwald-Hartwig amination of aryl halides is a well-established method for forming carbon-nitrogen bonds, its application to sterically hindered or electron-rich substrates can sometimes be challenging and may require specific catalyst systems. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methoxyresorcinol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. In the case of 5-bromo-2-methoxyresorcinol, the ring is highly activated towards electrophilic attack due to the presence of three powerful electron-donating groups.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups in electrophilic aromatic substitution. quora.com They donate electron density to the benzene ring primarily through a resonance effect (+M effect), which involves the lone pairs of electrons on the oxygen atoms. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The increased electron density is not distributed uniformly around the ring but is concentrated at the positions ortho and para to the activating group. quora.com This is because the resonance structures that can be drawn show a negative charge developing at these positions. quora.com Consequently, both -OH and -OCH3 groups are classified as ortho, para-directors. libretexts.org

In this compound, the substituents are located at positions 1 (-OH), 2 (-OCH3), 3 (-OH), and 5 (-Br). The available positions for substitution are C4 and C6. The directing effects of the three activating groups are cumulative:

The 1-OH group directs ortho to C6 and para to C4.

The 2-OCH3 group directs ortho to C6 (the other ortho position, C1, is already substituted).

The 3-OH group directs ortho to C4 (the other ortho position, C2, is already substituted) and para to C6.

Both available positions, C4 and C6, are strongly activated by the concerted effects of the hydroxyl and methoxy groups. The phenolic -OH group is generally considered a slightly stronger activating group than the methoxy group due to factors like hyperconjugation in the methoxy group which can slightly reduce the resonance stabilization it provides to the ring. stackexchange.com The synergistic directing effect of these three groups makes the ring exceptionally reactive towards electrophiles.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| Hydroxyl (-OH) | 1 | +M > -I (Activating) | Ortho, Para | C6 (ortho), C4 (para) |

| Methoxy (-OCH3) | 2 | +M > -I (Activating) | Ortho, Para | C6 (ortho) |

| Hydroxyl (-OH) | 3 | +M > -I (Activating) | Ortho, Para | C4 (ortho), C6 (para) |

| Bromine (-Br) | 5 | -I > +M (Deactivating) | Ortho, Para | C4, C6 (ortho) |

Halogens, including bromine, exhibit a dual electronic effect on aromatic rings. They are highly electronegative and thus withdraw electron density from the ring through the inductive effect (-I effect). This effect removes electron density from the entire ring, making it less reactive towards electrophiles compared to benzene. Therefore, halogens are considered deactivating groups. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic substitutions, SNAr reactions are rare for electron-rich aromatic systems. The mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org

This reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO2, -CN, -C=O) positioned ortho or para to the leaving group. libretexts.org These groups are essential as they stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The aromatic ring of this compound is substituted with three powerful electron-donating groups (-OH, -OCH3). These groups increase the electron density of the ring, which would strongly disfavor the attack of an incoming nucleophile. Furthermore, they would destabilize the negatively charged intermediate required for the SNAr mechanism. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. The electron-rich nature of the ring makes it an exceptionally poor substrate for this type of reaction.

Metallation Chemistry and Halogen-Metal Exchange Processes

Metallation is a crucial process for creating carbon-carbon bonds in organic synthesis. It involves the replacement of a hydrogen or a halogen atom on an aromatic ring with a metal, typically lithium, to form a highly reactive organometallic intermediate.

Two primary methods for metallating an aromatic ring are directed ortho-metallation (a hydrogen-metal exchange) and halogen-metal exchange.

Directed ortho-metallation: This process is guided by substituents that can coordinate to the organolithium reagent, delivering it to a specific ortho position. Methoxy groups are effective directing groups. However, in this compound, the acidic protons of the two hydroxyl groups would react first with an organolithium reagent in an acid-base reaction. To achieve directed ortho-metallation, these hydroxyl groups would need to be protected first (e.g., as methoxy or silyl ethers).

Halogen-Metal Exchange: This is a more common and highly efficient method for generating specific organo-lithium species from aryl halides. wikipedia.org The reaction involves treating an aryl halide with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. tcnj.edu The exchange is typically very fast, often occurring more rapidly than nucleophilic addition or proton transfer. wikipedia.org The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For this compound (after protection of the acidic hydroxyl protons), treatment with n-butyllithium would result in a rapid and regioselective exchange of the bromine atom for a lithium atom. This provides a clean route to the 5-lithio derivative, avoiding the potential regiochemical ambiguities of directed ortho-metallation. This process is well-documented for bromoanisoles and other related structures. ias.ac.in

The aryllithium species generated via halogen-metal exchange is a potent nucleophile and a powerful synthetic intermediate. ias.ac.in It readily reacts with a wide array of electrophiles to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. nih.govnih.gov This allows for the precise introduction of various functional groups at the position formerly occupied by the bromine atom.

The lithiated derivative of (protected) this compound can be used in reactions with:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO2): To produce a carboxylic acid upon acidic workup.

Alkyl Halides: To introduce alkyl chains.

Esters and Acyl Chlorides: To synthesize ketones.

This synthetic utility provides a reliable method for elaborating the structure of this compound, enabling the synthesis of more complex molecules.

| Aryllithium Intermediate (Ar-Li) | Electrophile | Reaction Type | Product |

|---|---|---|---|

| 5-Lithio-1,3-(bis-O-protected)-2-methoxybenzene | Benzaldehyde (PhCHO) | Nucleophilic Addition | Secondary Alcohol (Ar-CH(OH)Ph) |

| 5-Lithio-1,3-(bis-O-protected)-2-methoxybenzene | Carbon Dioxide (CO2) | Carboxylation | Carboxylic Acid (Ar-COOH) |

| 5-Lithio-1,3-(bis-O-protected)-2-methoxybenzene | Methyl Iodide (CH3I) | Alkylation | Methylated Arene (Ar-CH3) |

| 5-Lithio-1,3-(bis-O-protected)-2-methoxybenzene | Acetone ((CH3)2CO) | Nucleophilic Addition | Tertiary Alcohol (Ar-C(OH)(CH3)2) |

Oxidative and Reductive Transformations

The presence of both electron-donating (hydroxyl and methoxy) and electron-withdrawing (bromo) groups, albeit with competing electronic effects, imparts a unique reactivity profile to this compound, making it amenable to both oxidative and reductive transformations.

Reductive Debromination Strategies

Reductive debromination involves the removal of the bromine atom from the aromatic ring and its replacement with a hydrogen atom. This transformation is a valuable synthetic tool for the targeted synthesis of specific resorcinol (B1680541) derivatives. Several strategies can be employed for the reductive debromination of aryl bromides, with catalytic hydrogenation being a prominent and widely used method.

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. researchgate.netscispace.comepa.gov The reaction is generally carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas. epa.gov The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting arylpalladium(II) bromide intermediate to yield the debrominated product and regenerate the catalyst.

For this compound, a plausible reductive debromination pathway using catalytic hydrogenation is depicted below:

Reaction Scheme: Catalytic Hydrogenation of this compound

This compound + H₂ --(Pd/C)--> 2-Methoxyresorcinol (B15789) + HBr

Another effective method for reductive dehalogenation is catalytic transfer hydrogenation . This approach utilizes a hydrogen donor molecule, such as hydrazine, formic acid, or isopropanol, in the presence of a catalyst like Pd/C. researchgate.netrsc.org This method can be advantageous as it avoids the need for handling gaseous hydrogen. For instance, the use of hydrazine hydrochloride in the presence of Pd/C has been shown to be effective for the hydrodehalogenation of a variety of aryl halides at room temperature. researchgate.netepa.gov

The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. The table below summarizes common catalytic systems used for the reductive dehalogenation of aryl halides, which are applicable to this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature | Notes |

| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol, Methanol, Ethyl acetate | Room Temperature | A widely used and efficient method. scispace.comepa.gov |

| Palladium on Carbon (Pd/C) | Hydrazine hydrochloride | Ethanol, Water | Room Temperature | Effective for a broad range of aryl halides. researchgate.netepa.gov |

| Palladium on Alumina (Pd/Al₂O₃) | H₂ (gas) | Isopropanol | Elevated Temperature | Can offer different selectivity compared to Pd/C. nih.gov |

| Cobalt-based catalysts | Isopropanol | Not specified | Elevated Temperature | A non-noble metal alternative. rsc.org |

Conversion Pathways to Related Phenolic Compounds (e.g., 2-methoxyresorcinol)

The primary product of the reductive debromination of this compound is 2-methoxyresorcinol. This conversion is a key step in synthesizing this specific resorcinol derivative, which may be of interest for various applications. The synthesis of 2-methoxyresorcinol can be strategically achieved through the debromination of its brominated precursor.

The reaction conditions for this conversion would be analogous to the general reductive debromination strategies discussed in the previous section. The selection of the appropriate catalyst and hydrogen source is critical to ensure the selective removal of the bromine atom without affecting the other functional groups on the aromatic ring. The hydroxyl and methoxy groups are generally stable under the conditions typically employed for catalytic hydrogenation of aryl halides.

Comparative Reactivity with Related Phenolic and Halogenated Aromatic Systems

The reactivity of this compound can be better understood by comparing it to related phenolic and halogenated aromatic systems.

Phenolic Systems: The hydroxyl groups in this compound are activating groups, meaning they increase the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic aromatic substitution. However, the positions ortho and para to the hydroxyl groups are the most activated. In the case of this compound, the 4- and 6-positions are activated by the two hydroxyl groups. The methoxy group is also an activating group. In comparison to phenol, resorcinol (1,3-dihydroxybenzene) is significantly more reactive towards electrophiles. This heightened reactivity is due to the combined activating effect of the two hydroxyl groups. For instance, the bromination of resorcinol derivatives proceeds readily. researchgate.net

Halogenated Aromatic Systems: The bromine atom on the ring of this compound is a deactivating group in terms of electrophilic substitution due to its inductive electron-withdrawing effect. However, it is an ortho, para-director. In the context of reductive dehalogenation, the carbon-bromine bond is weaker than the carbon-chlorine and carbon-fluorine bonds, making aryl bromides generally more reactive towards reductive cleavage than their chloro and fluoro counterparts. mdpi.comresearchgate.net

The reactivity of aryl halides in palladium-catalyzed hydrodehalogenation generally follows the order: I > Br > Cl > F. mdpi.comchemrxiv.org This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, the reductive debromination of this compound is expected to be more facile than the dechlorination of a corresponding chloro-substituted analogue under similar conditions.

The electronic nature of other substituents on the aromatic ring can also influence the rate of reductive dehalogenation. Electron-withdrawing groups can sometimes facilitate the reaction, while electron-donating groups may have the opposite effect, although the specific impact can depend on the reaction mechanism and the catalyst used.

The table below provides a qualitative comparison of the expected reactivity of this compound with related compounds in reductive dehalogenation.

| Compound | Key Structural Features | Expected Reactivity in Reductive Dehalogenation |

| This compound | Two activating -OH groups, one activating -OCH₃ group, one deactivating -Br group | High, due to the relatively weak C-Br bond. |

| 5-Chloro-2-methoxyresorcinol | Two activating -OH groups, one activating -OCH₃ group, one deactivating -Cl group | Lower than the bromo analogue due to the stronger C-Cl bond. mdpi.com |

| Bromobenzene | One deactivating -Br group | Lower than this compound due to the lack of activating groups. |

| 4-Bromophenol | One activating -OH group, one deactivating -Br group | Higher than bromobenzene, but potentially lower than this compound due to fewer activating groups. |

Spectroscopic and Advanced Characterization Techniques in Research on 5 Bromo 2 Methoxyresorcinol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-Bromo-2-methoxyresorcinol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methoxy (B1213986) protons.

Based on the analysis of similar bromo-methoxy substituted phenolic compounds, the following table presents predicted ¹H NMR chemical shifts for this compound. beilstein-journals.org

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Doublet |

| Aromatic CH | 6.5 - 7.5 | Doublet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Note: The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methoxy, and hydroxyl substituents.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms.

The chemical shifts of the aromatic carbons are particularly informative. The carbons directly attached to the oxygen atoms (C1, C2, C3) would resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. The carbon atom bearing the bromine (C5) would also have a characteristic chemical shift. The carbon of the methoxy group is expected to appear in a distinct region of the spectrum. Analysis of related bromo-methoxy-phenol compounds suggests the likely chemical shift ranges for the carbons in this compound. beilstein-journals.org

The following table outlines the predicted ¹³C NMR chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-O (Ar) | 140 - 160 |

| C-Br (Ar) | 110 - 120 |

| C-H (Ar) | 100 - 130 |

| OCH₃ | 55 - 65 |

Note: The assignments are predictive and based on substituent effects in similar aromatic compounds.

While this compound is not chiral and does not exhibit complex stereochemistry, advanced NMR techniques could be employed to study its conformational preferences. Techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) could provide more detailed information about through-space interactions and the preferred orientation of the methoxy and hydroxyl groups relative to the aromatic ring. Furthermore, variable temperature NMR studies could reveal information about the dynamics of the molecule, such as the rate of rotation around the C-O bonds.

Vibrational Spectroscopy for Molecular Dynamics and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present and information about bond strengths and molecular symmetry. contractlaboratory.comthermofisher.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For the parent compound, resorcinol (B1680541), a broad band around 3261 cm⁻¹ is indicative of the –OH stretching vibration, while a peak at 1609 cm⁻¹ is attributed to the aromatic C=C stretching vibration. researchgate.net

The expected characteristic FT-IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methoxy) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |

| C-O Stretch (phenol) | 1150 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

FT-Raman spectroscopy is a scattering technique that provides information about molecular vibrations. It is particularly useful for analyzing symmetric vibrations and bonds that are less polar, which may be weak or absent in the FT-IR spectrum. thermofisher.com For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretch. The symmetric stretching of the C-O-C bond of the methoxy group might also be more prominent in the Raman spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational properties of the molecule. contractlaboratory.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this method provides insights into how the molecule absorbs ultraviolet or visible light, promoting electrons from lower to higher energy orbitals. The absorption of photons at specific wavelengths corresponds to the energy differences between these electronic states.

The chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br) substituents influence the energy of the π-orbitals of the aromatic ring, thereby affecting the wavelengths at which the molecule absorbs light. These substituents, particularly the electron-donating hydroxyl and methoxy groups, can cause a bathochromic shift (a shift to longer wavelengths) of the characteristic benzene absorption bands.

Interactive Data Table: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Solvent |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₇BrO₃.

In a mass spectrometer, the molecule is ionized, typically by electron impact (EI) or other soft ionization techniques, to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak of this compound is expected to appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.

The calculated monoisotopic mass of the molecular ion with ⁷⁹Br is approximately 217.96 g/mol , and with ⁸¹Br, it is approximately 219.96 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. While specific, experimentally determined fragmentation patterns for this compound are not detailed in the available literature, common fragmentation pathways for similar aromatic compounds would be expected. These could include the loss of a methyl group (-CH₃) from the methoxy moiety, loss of a hydroxyl group (-OH), or cleavage of the bromine atom.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity | Proposed Fragment |

| [M]⁺ | 217.96 / 219.96 | Data Not Available | Molecular Ion |

| [M-CH₃]⁺ | 202.95 / 204.95 | Data Not Available | Loss of a methyl group |

| [M-OH]⁺ | 200.95 / 202.95 | Data Not Available | Loss of a hydroxyl group |

| [M-Br]⁺ | 139.04 | Data Not Available | Loss of a bromine atom |

Theoretical and Computational Chemistry Approaches to 5 Bromo 2 Methoxyresorcinol

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with necessary approximations. These methods are broadly categorized based on their computational cost and accuracy, including Density Functional Theory (DFT), ab initio, and semi-empirical approaches.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including substituted phenols and resorcinols. nih.govresearchgate.net DFT calculations are used to determine molecular geometries, vibrational frequencies, and a variety of electronic properties. amazonaws.com

For aromatic compounds similar to 5-Bromo-2-methoxyresorcinol, DFT calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311G++(d,p) or 6-311+G(d,p). nih.govnih.gov These combinations have been shown to provide reliable predictions for molecular structures and properties. nih.gov Studies on bromophenols and other halogenated aromatics have successfully used these methods to analyze trends in bond lengths, bond angles, and electronic characteristics influenced by substituents. nih.govufms.br The electronic properties derived from DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, are crucial for predicting molecular reactivity. amazonaws.com

Ab Initio Methods: "Ab initio," meaning "from first principles," refers to methods that use only fundamental physical constants in their calculations, without empirical parameters. scribd.comlibretexts.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While highly accurate, ab initio methods are computationally intensive and are often limited to smaller molecular systems. libretexts.orgresearchgate.net They are valuable for providing benchmark results against which less computationally demanding methods can be compared. researchgate.net

Semi-empirical Methods: These methods simplify the complex equations of ab initio approaches by incorporating experimental data and parameters to approximate certain integrals. uomustansiriyah.edu.iq Techniques such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecules or for preliminary, rapid screening of molecular conformations. uomustansiriyah.edu.iqusda.gov While less accurate, they can provide useful qualitative information on molecular orbitals and charge distributions, often serving as a starting point for more rigorous calculations. researchgate.netusda.gov

Molecular Structure and Geometry Optimization

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization.

For flexible molecules, a conformational analysis is necessary to identify the various possible spatial arrangements (conformers) and their relative energies. In the case of this compound, this would involve studying the rotation around the C-O bonds of the methoxy (B1213986) and hydroxyl groups. Computational methods systematically alter these torsion angles and perform energy calculations to map out the potential energy surface (PES). nih.gov The lowest point on this surface corresponds to the most stable conformer, or the global minimum energy structure. nih.gov This optimized geometry is crucial as it serves as the basis for all subsequent property calculations. amazonaws.com

A key validation of computational methods is the comparison of calculated geometrical parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. Studies on structurally related brominated aromatic compounds have shown excellent agreement between experimental data and geometries optimized using DFT methods like B3LYP. nih.gov For instance, in a comprehensive study of 5-Bromo-2-Hydroxybenzaldehyde, the correlation coefficient (R²) between calculated and experimental bond lengths was found to be 0.928, and for bond angles, it was 0.892, indicating a high degree of accuracy for the theoretical model. nih.gov Such comparisons confirm that the chosen level of theory can reliably represent the actual molecular structure. mdpi.com

Below is a representative table illustrating the kind of comparison performed for a similar molecule, 5-Bromo-2-Hydroxybenzaldehyde, using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated (DFT) Value | Experimental (XRD) Value |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.406 | 1.402 |

| C5-Br8 | 1.901 | 1.896 | |

| C2-O11 | 1.349 | 1.342 | |

| C7=O12 | 1.221 | 1.218 | |

| Bond Angle (°) | C1-C2-C3 | 119.2 | 119.5 |

| C4-C5-Br8 | 119.1 | 119.2 | |

| C1-C2-O11 | 121.4 | 121.2 | |

| C1-C7-O12 | 124.3 | 124.6 |

Electronic Properties and Reactivity Prediction

Computational methods provide deep insights into the electronic nature of a molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov These energies are used to calculate global reactivity descriptors such as chemical potential, hardness, and the electrophilicity index, which quantify the molecule's reactive tendencies. researchgate.net

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. libretexts.org The MEP illustrates the charge distribution across the molecule's surface, providing a visual guide to its reactive sites. walisongo.ac.idresearchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential:

Red: Electron-rich regions with negative potential, susceptible to electrophilic attack. researchgate.net

Blue: Electron-deficient regions with positive potential, susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs of electrons, making them sites for electrophilic interaction. Conversely, positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, indicating its acidic nature and susceptibility to nucleophilic attack. nih.gov The bromine atom can exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. nih.govmdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability to accept electrons. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, a computational analysis would calculate the energies of these frontier orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential. The LUMO is the innermost orbital without electrons and acts as an electron acceptor; its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. FMO analysis for this compound would pinpoint the distribution of these orbitals across the molecule, indicating, for example, that the HOMO is likely localized on the electron-rich resorcinol (B1680541) ring, while the LUMO's distribution would be influenced by the electronegative bromine and oxygen atoms.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following table is a template. Specific values for this compound are not available in the literature and would require dedicated quantum chemical calculations.)

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which is essential for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions.

An MEP map of this compound would display a color-coded surface. Typically, red areas indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These would likely be found around the oxygen atoms of the hydroxyl and methoxy groups. Blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Such regions might be located around the hydrogen atoms of the hydroxyl groups. Green and yellow areas denote regions of neutral or intermediate potential. This visual representation provides a clear picture of the molecule's reactive sites and potential for intermolecular interactions like hydrogen bonding. researchgate.netscielo.br

Prediction of Chemical Reactivity Indices

Based on the energies of the frontier orbitals (HOMO and LUMO), several chemical reactivity indices can be calculated using Density Functional Theory (DFT). These descriptors quantify various aspects of a molecule's reactivity.

For this compound, these indices would be derived as follows:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η) : Calculated as (I - A) / 2. It signifies resistance to change in electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (1 / η).

Electrophilicity Index (ω) : Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons.

Calculating these values would provide a quantitative assessment of the reactivity of this compound, complementing the qualitative insights from FMO and MEP analyses.

Table 2: Illustrative Chemical Reactivity Indices (Note: This table is a template. Specific values for this compound are not available and would require dedicated quantum chemical calculations.)

| Reactivity Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Computational Spectroscopy for Spectral Interpretation

Computational methods can predict various types of molecular spectra, aiding in the interpretation of experimental data and the structural elucidation of compounds like this compound.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. mdpi.comresearchgate.net

To predict the NMR spectrum of this compound, its geometry would first be optimized using a suitable level of theory (e.g., DFT with a specific basis set). Then, the GIAO method would be employed to calculate the isotropic shielding constants for each nucleus. mdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental spectra to confirm the structure or to assign specific peaks to their corresponding atoms in the molecule. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (Note: This table is a template. Specific values for this compound are not available and require dedicated calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C-OH) | Data not available | Data not available |

| C2 (C-OCH₃) | Data not available | Data not available |

| C3 (C-OH) | Data not available | Data not available |

| C4 (C-H) | Data not available | Data not available |

| C5 (C-Br) | Data not available | Data not available |

| C6 (C-H) | Data not available | Data not available |

| C7 (-OCH₃) | Data not available | Data not available |

Vibrational Frequency Calculations and Mode Assignments

Computational chemistry can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. After optimizing the molecular geometry to find a stable energy minimum, a frequency calculation is performed. This calculation provides a set of vibrational modes and their corresponding frequencies.

For this compound, this analysis would predict the frequencies of characteristic bond stretches (e.g., O-H, C-H, C=C, C-O, C-Br) and bending modes. Each calculated frequency corresponds to a specific atomic motion, or normal mode, within the molecule. By comparing the calculated vibrational spectrum with an experimental FT-IR or Raman spectrum, each absorption band can be assigned to a specific molecular vibration, which is invaluable for confirming the presence of functional groups and for detailed structural analysis. scielo.org.za

Prediction of UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would yield a series of excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za The results are typically presented as the wavelength of maximum absorption (λmax) for the most significant electronic transitions, such as π → π* transitions within the aromatic ring. These predicted λmax values can be compared with experimental UV-Vis spectra to help understand the electronic structure and chromophores within the molecule. The calculations are often performed considering solvent effects to better replicate experimental conditions. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis of this compound: A Theoretical Perspective

A comprehensive understanding of the solid-state properties of a chemical compound, such as its stability, solubility, and dissolution rate, is intrinsically linked to its crystal structure. The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of various intermolecular interactions. For this compound, a molecule featuring hydroxyl, methoxy, and bromo functional groups, a specific and intricate network of non-covalent interactions is anticipated to dictate its crystalline architecture.

As of the latest literature surveys, a definitive experimental crystal structure for this compound has not been reported. In the absence of empirical crystallographic data, theoretical and computational chemistry approaches serve as powerful tools to predict and analyze the potential intermolecular interactions and plausible crystal packing motifs.

Expected Intermolecular Interactions

The molecular structure of this compound suggests the presence of several key intermolecular interactions that would play a crucial role in its crystal packing:

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the hydroxyl or methoxy groups. Halogen bonds, characterized by their directionality, can be a significant force in directing crystal packing, often competing with or complementing hydrogen bonds.

π-π Stacking: The aromatic ring of this compound allows for potential π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, would contribute to the cohesive energy of the crystal.

Computational Approaches to Crystal Structure Prediction

To elucidate the three-dimensional arrangement of this compound in the solid state, computational methods for crystal structure prediction (CSP) can be employed. A typical CSP workflow involves two main stages:

Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated by exploring the conformational space of the molecule and different possible crystallographic symmetries (space groups). This process utilizes algorithms that sample various molecular orientations and positions within a unit cell.

Energy Ranking and Refinement: The generated structures are then ranked based on their calculated lattice energies. This is typically performed using a hierarchical approach, starting with computationally less expensive force fields and progressing to more accurate, but computationally intensive, quantum mechanical methods (like Density Functional Theory, DFT) for the most promising low-energy candidates.

The final output of a successful CSP study is a set of predicted crystal structures with their relative energies, providing insight into the most likely thermodynamically stable polymorphs.

Hypothetical Data from Computational Analysis

While experimental data is unavailable, a computational study would yield detailed quantitative information about the intermolecular interactions. The following tables represent the type of data that would be generated from such a theoretical analysis. The values presented are hypothetical and for illustrative purposes only.

Table 1: Predicted Hydrogen Bond Geometry

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| O-H | O (hydroxyl) | 1.8 - 2.2 | 160 - 180 |

Table 2: Predicted Halogen Bond Geometry

| Donor (D) | Acceptor (A) | C-Br···A Distance (Å) | C-Br···A Angle (°) |

|---|---|---|---|

| C-Br | O (hydroxyl) | 2.8 - 3.2 | 165 - 175 |

Advanced Research Applications and Potential Biological Relevance of 5 Bromo 2 Methoxyresorcinol

The chemical compound 5-Bromo-2-methoxyresorcinol serves as a versatile molecule in advanced chemical synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy (B1213986) group, and two hydroxyl groups on a benzene (B151609) ring, provides multiple reactive sites for constructing more complex molecular architectures. This has led to its application as a key intermediate in the synthesis of various high-value compounds and its exploration in the development of new therapeutic agents.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Methoxyresorcinol

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research will undoubtedly focus on developing sustainable and greener synthetic methodologies for 5-Bromo-2-methoxyresorcinol. Traditional bromination and methoxylation methods often rely on harsh reagents and generate significant waste. The focus will shift towards alternative strategies that minimize environmental impact.

Key areas for exploration include:

Enzymatic Halogenation: Utilizing haloperoxidase enzymes for the regioselective bromination of 2-methoxyresorcinol (B15789) could offer a highly specific and environmentally friendly alternative to traditional methods.

Photocatalysis: Light-mediated reactions present an opportunity for greener synthesis. The development of photocatalytic systems for the bromination of 2-methoxyresorcinol could reduce the need for harsh chemical reagents.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, minimizing side reactions and waste generation.

Benign Solvents: A move away from chlorinated and volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-derived solvents will be crucial.

| Synthetic Strategy | Potential Advantages |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste. |

| Photocatalysis | Use of light as a reagent, potential for novel reactivity. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Benign Solvents | Reduced environmental impact and toxicity. |

Catalytic Applications in Cross-Coupling and Other Transformations

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex organic molecules. Future research will likely explore the utility of this compound as a building block in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to generate substituted alkynyl resorcinol (B1680541) derivatives.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, leading to the synthesis of novel aniline (B41778) derivatives.

The electron-donating methoxy (B1213986) and hydroxyl groups can influence the reactivity of the bromine atom, a factor that warrants further investigation to optimize reaction conditions. The resulting products from these cross-coupling reactions could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Exploration of Novel Biological Targets and Therapeutic Applications

While the biological activity of this compound itself is not extensively documented, the broader class of brominated phenols and resorcinol derivatives has shown a wide range of biological effects. mdpi.comnih.gov This suggests that this compound and its derivatives could interact with various biological targets and may hold therapeutic potential.

Future research in this area should focus on:

Antimicrobial Activity: Bromophenols are known to exhibit antibacterial and antifungal properties. mdpi.com Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could uncover new antimicrobial agents.

Anticancer Properties: Some resorcinol derivatives have demonstrated cytotoxic activity against cancer cell lines. rsc.org Investigating the effect of this compound on cancer cell proliferation, apoptosis, and other cancer-related pathways is a promising avenue.

Enzyme Inhibition: The phenolic and resorcinol moieties are present in many enzyme inhibitors. For instance, resorcinol derivatives have been explored as tyrosinase inhibitors. researchgate.net Screening against a wide range of enzymes, such as kinases, proteases, and oxidoreductases, could identify novel inhibitors.

Antioxidant and Anti-inflammatory Effects: Phenolic compounds are well-known for their antioxidant properties. nih.gov Evaluating the radical scavenging and anti-inflammatory potential of this compound could lead to applications in diseases associated with oxidative stress and inflammation.

| Potential Therapeutic Application | Rationale |

| Antimicrobial | Documented activity of bromophenols. mdpi.com |

| Anticancer | Cytotoxic potential of related resorcinol compounds. rsc.org |

| Enzyme Inhibition | Structural motifs common in enzyme inhibitors. researchgate.net |

| Antioxidant/Anti-inflammatory | Known properties of phenolic compounds. nih.gov |

Integration with Advanced Materials Science for Functional Devices

The unique electronic and structural features of this compound make it an attractive component for the development of advanced materials. Resorcinol-formaldehyde resins are a well-established class of polymers, and the incorporation of this functionalized monomer could lead to materials with novel properties. mdpi.comet-chem.com

Emerging research directions include:

Functional Polymers and Resins: Polymerizing this compound with aldehydes could produce resins with enhanced thermal stability, flame retardancy (due to the bromine atom), and specific surface functionalities. These materials could find applications as adhesives, coatings, and composites. et-chem.com

Organic Electronics: The aromatic core of the molecule suggests potential for use in organic electronic devices. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Functionalized Nanoparticles: The hydroxyl groups provide a handle for anchoring the molecule to the surface of nanoparticles (e.g., gold, silica), creating functionalized nanomaterials. nih.govmdpi.com These could be used in catalysis, sensing, and biomedical applications. For instance, resorcinol-functionalized gold nanoparticles have been used for colorimetric detection. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and combinatorial chemistry will be invaluable tools. chemfaces.commedchemexpress.com These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds.

Future efforts in this domain will likely involve:

Library Synthesis: The development of parallel synthesis methods to create a diverse library of derivatives of this compound. This could involve varying substituents at the hydroxyl groups or modifying the aromatic ring through the cross-coupling reactions mentioned earlier.

High-Throughput Biological Screening: Screening the synthesized library against a wide array of biological targets to identify "hits" with desired activities. chemfaces.comnih.gov This can rapidly identify lead compounds for drug discovery.

Materials Discovery: Utilizing HTS to evaluate the properties of new polymers and materials derived from this compound. This could involve screening for properties such as thermal stability, conductivity, or catalytic activity.

By systematically exploring the chemical space around this compound, researchers can efficiently identify new compounds with optimized properties for specific applications, significantly accelerating the pace of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.